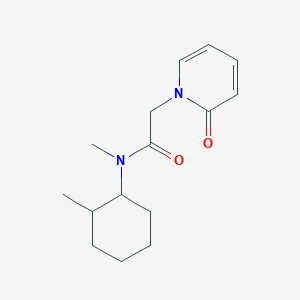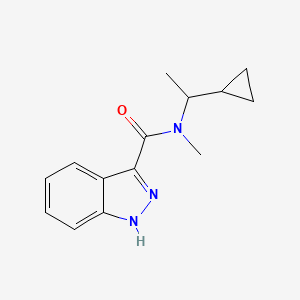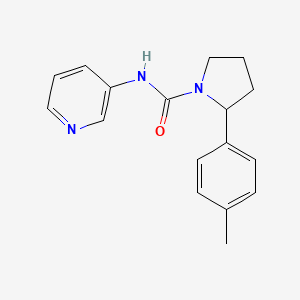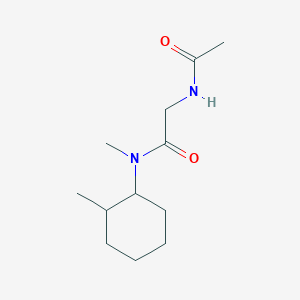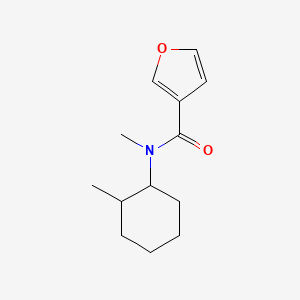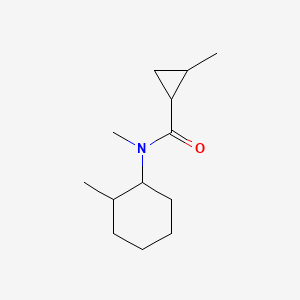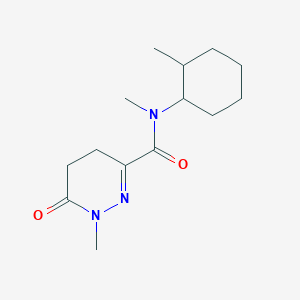
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is commonly referred to as DMOCN and has been the subject of numerous studies investigating its synthesis, mechanism of action, and physiological effects.
作用機序
The mechanism of action of DMOCN is not fully understood. However, studies have suggested that DMOCN may exert its effects by inhibiting the activity of enzymes involved in cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
DMOCN has been shown to have a variety of biochemical and physiological effects. Studies have shown that DMOCN can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce oxidative stress. Additionally, DMOCN has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of DMOCN is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, DMOCN has been shown to have potent biological activity, making it a promising candidate for further research. However, one limitation of DMOCN is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on DMOCN. One potential avenue of research is the development of novel DMOCN derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of DMOCN and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for DMOCN could further facilitate its use in laboratory experiments and potential therapeutic applications.
合成法
The synthesis of DMOCN has been extensively studied, and several methods have been developed. One of the most common methods involves the reaction of 2-methylcyclohexanone with hydrazine hydrate in the presence of an acid catalyst to form 2-methylcyclohexyl hydrazine. This intermediate is then reacted with dimethyl carbonate and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form DMOCN.
科学的研究の応用
DMOCN has been studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that DMOCN has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, DMOCN has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-10-6-4-5-7-12(10)16(2)14(19)11-8-9-13(18)17(3)15-11/h10,12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUKCYMIADEPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=NN(C(=O)CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494467.png)
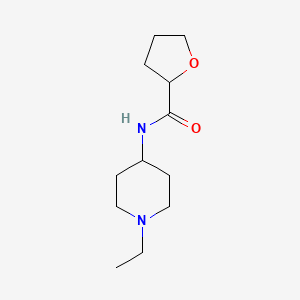
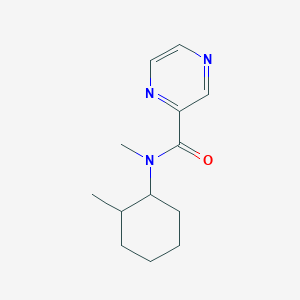
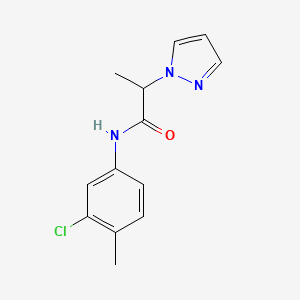
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)
